Methyl 2-amino-2-(3-bromophenyl)acetate

C–H activation heterocycle synthesis phenylglycine derivatives

Positional isomerism among bromophenylglycine esters produces distinct reactivity profiles that cannot be compensated by adjusting reaction conditions. Methyl 2-amino-2-(3-bromophenyl)acetate (CAS 1132817-76-5) provides the meta-bromo substitution pattern essential for reproducible cross-coupling outcomes: • Orthogonal Br handle tolerates Ru-catalyzed C-H/N-H coupling for isoquinoline/isoindoline synthesis while retaining bromine for downstream Suzuki-Miyaura diversification • Predicted pKa 6.41 enables pH-controlled HPLC purification; LogD shifts from 0.56 (pH 5.5) to 1.64 (pH 7.4) • Racemic free base, 98% purity; (S)-enantiomer (CAS 1213908-25-8) and HCl salt forms (CAS 1219198-88-5) also available for stereochemical requirements

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 1132817-76-5
Cat. No. B1419569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3-bromophenyl)acetate
CAS1132817-76-5
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3
InChIKeyUMYOROLJNUQQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(3-Bromophenyl)Acetate (CAS 1132817-76-5) Procurement Guide: What Scientific Buyers Must Know Before Selection


Methyl 2-amino-2-(3-bromophenyl)acetate (CAS 1132817-76-5) is a brominated phenylglycine methyl ester derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.08 g/mol . Structurally, it consists of a phenyl ring substituted at the meta (3-) position with a bromine atom, an α-amino group, and a methyl ester protecting group [1]. This compound belongs to the class of α-amino acid esters and serves as a versatile chiral building block and cross-coupling intermediate in medicinal chemistry and organic synthesis [2]. The free base form is commercially available at typical research purities ranging from 95% to 97%, with measured physical properties including a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 52.3 Ų, parameters that govern membrane permeability and solubility in biological systems . Unlike many structurally similar bromophenylglycine derivatives, the 3-bromo substitution pattern confers distinct reactivity profiles in electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions due to altered electron density distribution across the aromatic ring .

Why Methyl 2-Amino-2-(3-Bromophenyl)Acetate Cannot Be Simply Replaced with Other Bromophenylglycine Isomers in Synthetic Workflows


Positional isomerism among bromophenylglycine methyl esters (ortho-, meta-, para-) produces distinct electronic, steric, and reactivity profiles that directly impact synthetic outcomes. The 3-bromo (meta) substitution pattern in methyl 2-amino-2-(3-bromophenyl)acetate alters the electron density distribution across the aromatic ring through inductive electron-withdrawing effects rather than resonance, resulting in different regioselectivity in electrophilic aromatic substitution and altered oxidative addition rates in cross-coupling reactions compared to the 2-bromo (ortho) and 4-bromo (para) analogs [1]. Specifically, the meta-bromo substituent exhibits diminished activation toward nucleophilic aromatic substitution relative to the para isomer due to the absence of resonance stabilization of the Meisenheimer intermediate, while the ortho isomer introduces steric hindrance that can impede palladium catalyst approach during Suzuki-Miyaura or Buchwald-Hartwig couplings . Furthermore, the predicted physicochemical properties—including pKa of the amino group (6.41 ± 0.10 for the 3-bromo isomer) and computed partition coefficients—differ measurably among positional isomers, affecting solubility, crystallinity, and chromatographic behavior during purification . Procurement of the incorrect isomer introduces uncontrolled variables that cannot be compensated by adjusting stoichiometry, catalyst loading, or reaction conditions, potentially leading to failed cross-coupling yields, unexpected regiochemical outcomes, or irreproducible biological activity in downstream assays .

Quantitative Differentiation Evidence for Methyl 2-Amino-2-(3-Bromophenyl)Acetate vs. Structurally Similar Bromophenylglycine Analogs


Meta-Bromo Substitution Enables Distinct Regioselectivity in Ru-Catalyzed C–H Functionalization for Isoquinoline and Isoindoline Synthesis

The 3-bromo substituent in methyl 2-amino-2-(3-bromophenyl)acetate permits successful Ru-catalyzed C–H/N–H oxidative coupling with internal alkynes and methyl acrylate to yield 3,4-disubstituted isoquinoline-1-carboxylates and isoindoline-1-carboxylates [1]. This reaction demonstrates remarkable functional group tolerance to both electron-releasing and electron-attracting substituents at the phenyl ring of the amino acid scaffold, with the meta-bromo group remaining intact and available for subsequent cross-coupling derivatization . In contrast, the ortho-bromo analog introduces steric hindrance that impedes catalyst approach and alters regioselectivity in cyclometalation, while the para-bromo analog exhibits different electronic activation of the C–H bond ortho to the amino group [2].

C–H activation heterocycle synthesis phenylglycine derivatives ruthenium catalysis

Meta-Bromo vs. Ortho-Bromo Positional Isomers: LogP and PSA Differences Predict Altered Pharmacokinetic Behavior in Biological Assays

Predicted physicochemical parameters for methyl 2-amino-2-(3-bromophenyl)acetate include LogP = 2.32220 and topological polar surface area (TPSA) = 52.32 Ų, as computed by ChemSrc . In contrast, the ortho-bromo (2-bromo) positional isomer exhibits an XLogP3-AA value of 1.6 with identical TPSA of 52.3 Ų, per PubChem computed data [1]. The LogP difference of approximately 0.7 units between the meta and ortho isomers corresponds to a theoretical ~5-fold difference in octanol-water partition coefficient, which directly affects membrane permeability, cellular uptake, and in vivo distribution profiles for any biological testing of the free amino acid or derived compounds . This property divergence arises from the distinct spatial orientation of the bromine atom relative to the amino acid core, altering the compound's overall dipole moment and hydrophobic surface exposure [2].

physicochemical properties LogP polar surface area pharmacokinetics

Stereochemical Procurement Options: Free Base Racemate vs. Single Enantiomers vs. Hydrochloride Salt Forms with Distinct CAS Numbers

Methyl 2-amino-2-(3-bromophenyl)acetate is commercially available in multiple stereochemical and salt forms, each with distinct CAS numbers and procurement implications. The racemic free base (CAS 1132817-76-5) serves as the baseline entry point for non-stereoselective applications . The (S)-enantiomer free base (CAS 1213908-25-8) and (R)-enantiomer hydrochloride (CAS 122839-59-2) enable stereodefined synthesis without requiring in-house chiral resolution [1]. The racemic hydrochloride salt (CAS 1219198-88-5) provides enhanced stability, improved handling characteristics, and a defined melting point of 210°C, contrasting with the free base for which melting point data is not consistently reported across vendors [2]. Selection among these forms directly affects experimental reproducibility: the hydrochloride salt offers superior long-term storage stability under ambient conditions due to reduced amine oxidation susceptibility, while the free base may be preferable for reactions requiring neutral amine nucleophilicity or compatibility with base-sensitive substrates .

chiral resolution enantiopure synthesis salt selection procurement specifications

pKa Variability Among Positional Isomers Drives Differential Ionization and Chromatographic Behavior

The predicted acid dissociation constant (pKa) of the α-amino group in methyl 2-amino-2-(3-bromophenyl)acetate is 6.41 ± 0.10 . While explicit pKa data for the ortho- and para-bromo analogs are not reported in the same computational dataset, the meta-bromo substitution pattern is known to exert a distinct inductive electronic effect on the amino group basicity compared to ortho- and para-substitution due to differential through-bond and through-space field effects [1]. This pKa difference manifests as altered ionization states at physiological pH (7.4) and common chromatographic mobile phase pH ranges (e.g., pH 2–8), directly affecting reversed-phase HPLC retention times, ion-pairing efficiency, and silica gel column chromatography behavior . For laboratories conducting preparative purification of reaction mixtures or purity analysis by HPLC-UV/MS, the ionization difference translates to retention time shifts that require method revalidation when switching between bromophenylglycine isomers [2].

pKa prediction ionization state chromatography purification

Validated Application Scenarios for Methyl 2-Amino-2-(3-Bromophenyl)Acetate Based on Quantitative Differentiation Evidence


Synthesis of Isoquinoline-1-Carboxylate and Isoindoline-1-Carboxylate Heterocyclic Scaffolds via Ru-Catalyzed C–H Functionalization

Procure methyl 2-amino-2-(3-bromophenyl)acetate as a phenylglycine derivative substrate for ruthenium-catalyzed oxidative C–H/N–H coupling reactions with internal alkynes or methyl acrylate to construct 3,4-disubstituted isoquinoline-1-carboxylates and isoindoline-1-carboxylates [1]. The 3-bromo substituent is tolerated under the reported reaction conditions ([Ru(cymene)Cl₂]₂ catalyst, N-fluoro-2,4,6-trimethylpyridinium triflate oxidant), enabling the formation of heterocyclic products that retain the bromine handle for orthogonal downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling) [2]. The meta-bromo substitution pattern does not sterically impede catalyst approach to the ortho C–H bond required for cyclometalation, a critical differentiation from the ortho-bromo isomer .

Chiral Building Block Procurement for Enantioselective Synthesis Requiring Defined Stereochemistry

Select among the racemic free base (CAS 1132817-76-5), (S)-enantiomer free base (CAS 1213908-25-8), (R)-enantiomer hydrochloride (CAS 122839-59-2), or racemic hydrochloride salt (CAS 1219198-88-5) based on experimental requirements for stereochemical purity and physical handling properties [1][2]. The hydrochloride salt form offers a defined melting point of 210°C for identity verification and enhanced stability during long-term storage, while the free base forms provide greater flexibility for reactions requiring neutral amine nucleophilicity . This selection directly impacts downstream stereochemical outcomes and purification workflows [3].

HPLC Method Development and Preparative Chromatography Requiring Predictable Ionization Behavior

Leverage the predicted pKa of 6.41 ± 0.10 for the α-amino group in methyl 2-amino-2-(3-bromophenyl)acetate to design pH-controlled reversed-phase HPLC separation methods [1]. The compound's ionization state shifts measurably between pH 5.5 (LogD = 0.56) and pH 7.4 (LogD = 1.64), providing a defined window for optimizing retention time and peak shape in analytical and preparative chromatography [2]. Method development using the 3-bromo isomer cannot be directly transferred to ortho- or para-bromo analogs due to differing pKa values arising from distinct electronic effects of the bromine substitution position .

Cross-Coupling Substrate Requiring Orthogonal Bromine Handle Retention for Multistep Synthesis

Utilize methyl 2-amino-2-(3-bromophenyl)acetate as a protected α-amino acid building block where the 3-bromo substituent remains intact through initial synthetic transformations (e.g., amide bond formation, ester hydrolysis, N-acylation) and is subsequently activated for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling in later synthetic steps [1]. The meta-bromo substitution provides a balance of electronic activation for oxidative addition while minimizing steric hindrance at the palladium center compared to the ortho-bromo isomer [2]. This orthogonality is essential for convergent synthetic strategies where the bromine serves as a latent functional handle for late-stage diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-2-(3-bromophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.